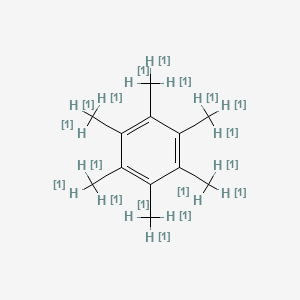

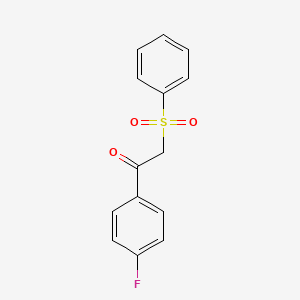

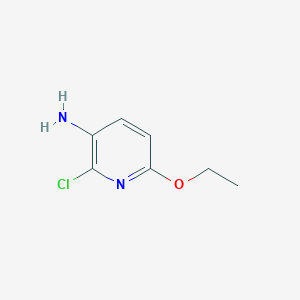

3-Acetyl-6-nitrochromen-2-one

Overview

Description

The compound 3-Acetyl-6-nitrochromen-2-one is a chemical entity that has been the subject of research due to its interesting structural and chemical properties. While the provided papers do not directly discuss 3-Acetyl-6-nitrochromen-2-one, they do provide insights into similar compounds which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start from simpler molecules. For instance, the synthesis of 3β-Acetoxy-6-nitrocholest-5-ene was achieved by starting with 3β-acetoxycholest-5-ene and introducing a nitro group to the molecule . This suggests that the synthesis of 3-Acetyl-6-nitrochromen-2-one could also involve acetylation and nitration steps.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Acetyl-6-nitrochromen-2-one has been determined using X-ray crystallography. For example, the crystal structure of 3β-Acetoxy-6-nitrocholest-5-ene was elucidated, revealing that it crystallizes in the monoclinic space group with specific cell dimensions . Similarly, the crystal structure of another related compound, 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, was determined, providing detailed information about its unit-cell parameters and molecular packing in the crystal . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the molecular structure of 3-Acetyl-6-nitrochromen-2-one.

Chemical Reactions Analysis

The chemical reactions involving compounds with acetyl and nitro groups are diverse and can include various organic transformations. The presence of these functional groups suggests that 3-Acetyl-6-nitrochromen-2-one could undergo reactions such as nucleophilic acyl substitution or electrophilic aromatic substitution. The specific reactions would depend on the other substituents present on the chromen-2-one ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The thermal stability of 3β-Acetoxy-6-nitrocholest-5-ene, for example, was shown to be stable up to 200°C . This indicates that 3-Acetyl-6-nitrochromen-2-one might also exhibit thermal stability up to a certain temperature. Additionally, the dielectric studies of the same compound revealed that the dielectric constant decreases with an increase in frequency . This property is important for applications in electronic materials. The microstructural properties, such as particle size and shape, can also be determined using techniques like scanning electron microscopy (SEM), as was done for 3β-Acetoxy-6-nitrocholest-5-ene .

Scientific Research Applications

Enzymatic Activation and DNA Adduct Formation

Studies have investigated the enzymatic activation of nitro-aromatic compounds, focusing on how they form reactive species that can bind to DNA. These studies provide insights into the molecular mechanisms of reactions facilitated by enzymes like NAD(P)H:quinone oxidoreductase and cytochromes P450, which could be relevant to understanding the biochemical interactions of 3-Acetyl-6-nitrochromen-2-one (Stiborová et al., 2014).

Role in Oxidation and Toxicity

Research on the role of cytochrome P450 in alcohol oxidation highlights the enzyme's involvement in the metabolism of various compounds, including potentially 3-Acetyl-6-nitrochromen-2-one. This enzyme's substrate specificity and mechanism of action could shed light on the oxidative properties and potential toxicological aspects of 3-Acetyl-6-nitrochromen-2-one (Koop & Coon, 1986).

Nitrile Hydratase Modeling

Investigations into nitrile hydratase, an enzyme that hydrates nitriles to amides, provide a framework for understanding how similar enzymes might interact with 3-Acetyl-6-nitrochromen-2-one. This research could inform the development of biocatalytic processes involving nitro-substituted chromenones (Mascharak, 2002).

Denitrification Processes

Studies on denitrification, specifically the reduction of nitrogen oxides to nitrogenous gases, can offer insights into how 3-Acetyl-6-nitrochromen-2-one might influence nitrogen cycles, especially in aquatic or soil environments. This research is pertinent to understanding the environmental fate and impact of nitro-substituted compounds (Groffman et al., 2006).

properties

IUPAC Name |

3-acetyl-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-6(13)9-5-7-4-8(12(15)16)2-3-10(7)17-11(9)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRICKQQNBMVHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337246 | |

| Record name | 3-acetyl-6-nitrochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-6-nitrochromen-2-one | |

CAS RN |

53653-67-1 | |

| Record name | 3-acetyl-6-nitrochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)

![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)

![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)